molecular formula C13H9FN4O B1450010 4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline CAS No. 915923-46-5

4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline

Cat. No.: B1450010
CAS No.: 915923-46-5
M. Wt: 256.23 g/mol
InChI Key: YADGEBIPVNFCPQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline is a useful research compound. Its molecular formula is C13H9FN4O and its molecular weight is 256.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Optimization

A study by Caballero et al. (2011) utilized docking and quantitative structure–activity relationship (QSAR) studies on derivatives similar to 4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, to study their inhibitory activity against c-Met kinase. The study focused on analyzing the molecular features contributing to high inhibitory activity and predicting biological activities through various QSAR methods, highlighting the compound's potential in drug design and optimization (Caballero et al., 2011).

Aniline Sensing and Fluorescence Studies

Naik et al. (2018) conducted fluorescence quenching studies on novel thiophene substituted 1,3,4-oxadiazole derivatives, closely related to this compound, for aniline sensing. The study focused on understanding the internal mechanisms and characterizing novel fluorophores as favorable aniline sensing media, indicating the compound's potential applications in sensing technologies (Naik, Khazi, & Malimath, 2018).

Antimicrobial Activity

Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from compounds structurally similar to this compound and evaluated their antimicrobial activities. The study provided insights into the potential use of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Photoluminescence and Electroluminescence

A study by Yang et al. (2013) on a Re(I) complex with a diamine ligand containing an oxadiazole group and a fluorine atom, structurally akin to this compound, revealed its photophysical performance, thermal stability, and electrochemical property. This highlights the potential application of the compound in optoelectronic devices due to its favorable photoluminescence and electroluminescence performances (Yang, Yang, Liu, & Qin, 2013).

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action in biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target biomolecule. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound has been observed to result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic flux. Additionally, the compound can influence the levels of specific metabolites, leading to changes in cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within the cell can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O/c14-9-1-2-11(15)10(7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADGEBIPVNFCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C(O2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651088
Record name 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-46-5
Record name 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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